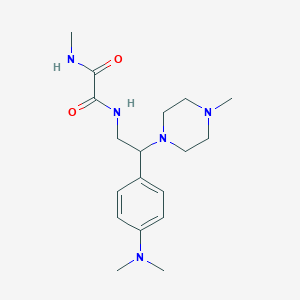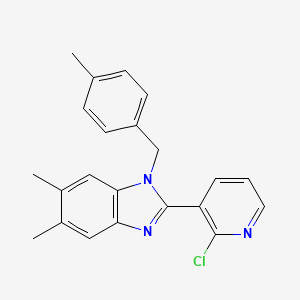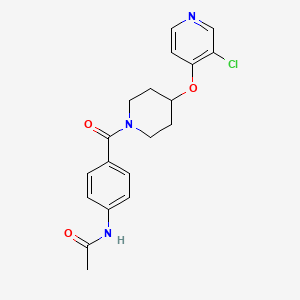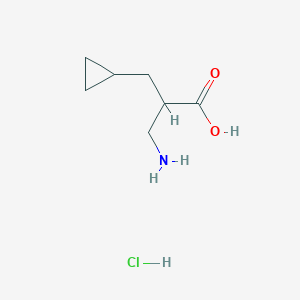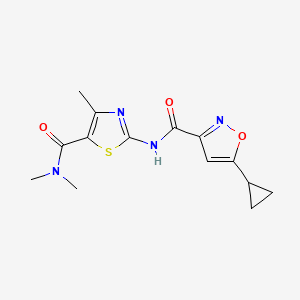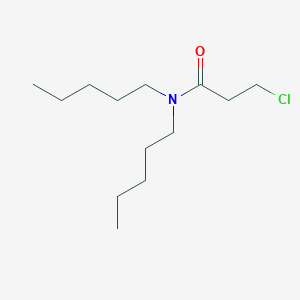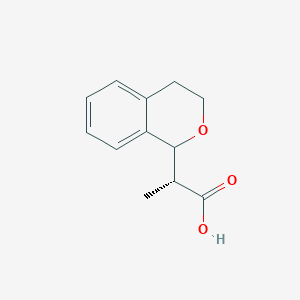
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, also known as DHI-Pro, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid involves the inhibition of protein aggregation. It has been shown to bind to the hydrophobic pockets of amyloid-beta and alpha-synuclein, preventing their aggregation into toxic oligomers and fibrils. This mechanism of action has been confirmed using various biophysical techniques such as fluorescence spectroscopy, circular dichroism, and transmission electron microscopy.
Biochemical and Physiological Effects
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of amyloid-beta and alpha-synuclein in cell culture models. (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal models, even at high doses. Additionally, (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid is relatively easy to synthesize, making it a cost-effective option for researchers. One of the limitations of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid. One area of research is the development of new drugs based on the structure of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid for the treatment of neurological disorders. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid in animal models and humans. Additionally, the use of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid as a tool for studying protein aggregation and its role in disease pathology is an area of ongoing research.
Synthesemethoden
The synthesis of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid involves the reaction between 3,4-dihydroisocoumarin and 2-bromo-2-methylpropanoic acid. This reaction results in the formation of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid, which is a white crystalline solid with a melting point of 120-122°C. The purity of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid can be determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been studied for its potential applications in various fields of scientific research. One of its most promising applications is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are associated with these disorders.
Eigenschaften
IUPAC Name |
(2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)11-10-5-3-2-4-9(10)6-7-15-11/h2-5,8,11H,6-7H2,1H3,(H,13,14)/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFJVWRPJILJC-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)
![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)

![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-(2,5-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2922041.png)
